molecular formula C12H17N3S B8624606 8-Methylthiocarbamoylamino-3-methyl-5,6,7,8-tetrahydroquinoline CAS No. 62230-57-3

8-Methylthiocarbamoylamino-3-methyl-5,6,7,8-tetrahydroquinoline

Cat. No. B8624606
M. Wt: 235.35 g/mol
InChI Key: KMZRKXBISNQEEP-UHFFFAOYSA-N
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Patent
US04011229

Procedure details

The 8-amino product of Example 3 (free base) (3 g) was dissolved in acetonitrile (30 ml.) and the solution treated with methylisothiocyanate (1.35 g.) and heated at reflux for 2 hours. The solvent was removed in vacuo and the residual solid recrystallised from absolute ethanol to give the title compound as colourless needles (3 g.) m.p. 113° C.
Name
8-amino
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][CH:4]1[C:13]2[N:12]=[CH:11][C:10]([CH3:14])=[CH:9][C:8]=2[CH2:7][CH2:6][CH2:5]1.[CH3:15][N:16]=[C:17]=[S:18]>C(#N)C>[CH3:15][NH:16][C:17]([NH:3][CH:4]1[C:13]2[N:12]=[CH:11][C:10]([CH3:14])=[CH:9][C:8]=2[CH2:7][CH2:6][CH2:5]1)=[S:18] |f:0.1.2|

Inputs

Step One
Name
8-amino
Quantity
3 g
Type
reactant
Smiles
Cl.Cl.NC1CCCC=2C=C(C=NC12)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.35 g
Type
reactant
Smiles
CN=C=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residual solid recrystallised from absolute ethanol

Outcomes

Product
Name
Type
product
Smiles
CNC(=S)NC1CCCC=2C=C(C=NC12)C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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